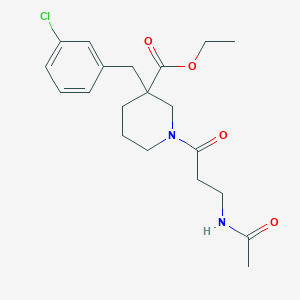
N,N'-(1,2-ethynediyldi-2,1-phenylene)bis(2,2-diphenylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(1,2-ethynediyldi-2,1-phenylene)bis(2,2-diphenylacetamide), commonly known as EDPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EDPB belongs to a class of compounds known as diphenylacetamides, which have been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of EDPB is not yet fully understood. However, studies have suggested that EDPB may exert its anticancer effects through the inhibition of certain enzymes involved in cell proliferation and survival. Additionally, EDPB has been shown to activate certain signaling pathways involved in the regulation of cell death.
Biochemical and Physiological Effects:
EDPB has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, EDPB has been shown to possess anti-inflammatory and antioxidant activities. Studies have also suggested that EDPB may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of EDPB as a research tool is its high potency. Studies have shown that EDPB is effective at very low concentrations, making it a valuable tool for studying the mechanisms of action of various compounds. However, EDPB also has some limitations. For example, it is relatively insoluble in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research involving EDPB. One area of interest is the development of new derivatives of EDPB with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanisms of action of EDPB and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the safety and toxicity of EDPB in vivo, in order to assess its potential as a therapeutic agent.
合成法
The synthesis of EDPB involves the reaction of 2,2-diphenylacetic acid with 1,2-diaminobenzene in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ethynylmagnesium bromide to yield EDPB.
科学的研究の応用
EDPB has been shown to have a wide range of applications in scientific research. One of the most promising areas of research involves the use of EDPB as a potential anticancer agent. Studies have shown that EDPB can induce apoptosis, or programmed cell death, in cancer cells. Additionally, EDPB has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
N-[2-[2-[2-[(2,2-diphenylacetyl)amino]phenyl]ethynyl]phenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32N2O2/c45-41(39(33-19-5-1-6-20-33)34-21-7-2-8-22-34)43-37-27-15-13-17-31(37)29-30-32-18-14-16-28-38(32)44-42(46)40(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-28,39-40H,(H,43,45)(H,44,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVPEOBGAVIHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C#CC4=CC=CC=C4NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B4984059.png)

![2-(4-bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4984084.png)
![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)
![2-{[(2,5-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4984099.png)
![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4984112.png)
![1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4984116.png)
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)
![2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)